N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with unique structural features and intriguing chemical properties
Properties
IUPAC Name |
N-butyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-3-7-17-16(21)18-9-12-8-13(11-18)14-5-4-6-15(20)19(14)10-12/h4-6,12-13H,2-3,7-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSXIWQLRKCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide typically involves multi-step organic synthesis. Starting from commercially available reagents, the synthesis often includes steps such as cyclization, alkylation, and thiocarbonylation. Reaction conditions like temperature, solvents, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound might involve scalable methods such as continuous flow synthesis. The use of automated systems and optimized reaction parameters ensures consistent product quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various types of reactions, including:
Oxidation: This reaction can transform the compound into more oxidized derivatives.
Reduction: Conditions and reagents like hydrogenation catalysts can reduce certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound's structure.
Common Reagents and Conditions
The reactions involve common reagents such as hydrogen gas, palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation products: Typically more oxidized functional groups like carboxyl or ketone derivatives.
Reduction products: Reduced versions with fewer double bonds or hydrogenated functional groups.
Substitution products: New compounds with different substituents replacing original functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it may be explored for its interaction with various biomolecules, offering insights into drug development and biochemical pathways.
Medicine
In medicine, its structural features might lend themselves to therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
Industrial applications include its use as an intermediate in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves binding to molecular targets like enzymes or receptors. Pathways involved often include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds structurally or functionally similar include:
8-oxo-1,5-methanopyrido derivatives
N-alkyl-1,5-diazocine analogs
Substituted tetrahydropyrido compounds
Biological Activity
N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a pyrido-diazocine framework, which is significant for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis in these cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound also displays antimicrobial properties . Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, as well as some fungi. The minimum inhibitory concentrations (MICs) for various pathogens were determined and are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in models of induced inflammation.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial cells leading to their death.
- Cytokine Modulation : By influencing cytokine production, it may alter inflammatory responses.
Study 1: Anticancer Activity in Mice
A study conducted on mice bearing MCF-7 tumor xenografts evaluated the anticancer potential of this compound. The results indicated a significant reduction in tumor volume compared to the control group after 21 days of treatment. Histopathological analysis revealed increased apoptosis within tumor tissues.
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). The results showed that it retained activity against these resistant strains with an MIC comparable to sensitive strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
